(2-Butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone;hydron;chloride (2-Butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone;hydron;chloride Amiodarone Hydrochloride is the hydrochloride salt of an iodine-rich benzofuran derivative with antiarrhythmic and vasodilatory activities. As a class III antiarrhythmic agent, amiodarone blocks the myocardial calcium, potassium and sodium channels in cardiac tissue, resulting in prolongation of the cardiac action potential and refractory period. In addition, this agent inhibits alpha- and beta-adrenergic receptors, resulting in a reduction in sympathetic stimulation of the heart, a negative chronotropic effect, and a decrease in myocardial oxygen demands. Amiodarone may cause vasodilation by stimulation of the release of nitric oxide and cyclooxygenase-dependent relaxing endothelial factors.
Amiodarone hydrochloride is an aromatic ketone.
An antianginal and class III antiarrhythmic drug. It increases the duration of ventricular and atrial muscle action by inhibiting POTASSIUM CHANNELS and VOLTAGE-GATED SODIUM CHANNELS. There is a resulting decrease in heart rate and in vascular resistance.
Brand Name: Vulcanchem
CAS No.: 19774-82-4
VCID: VC0518654
InChI: InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H
SMILES: CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl
Molecular Formula: C25H30ClI2NO3
Molecular Weight: 681.8 g/mol

(2-Butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone;hydron;chloride

CAS No.: 19774-82-4

Inhibitors

VCID: VC0518654

Molecular Formula: C25H30ClI2NO3

Molecular Weight: 681.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(2-Butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone;hydron;chloride - 19774-82-4

CAS No. 19774-82-4
Product Name (2-Butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone;hydron;chloride
Molecular Formula C25H30ClI2NO3
Molecular Weight 681.8 g/mol
IUPAC Name (2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone;hydrochloride
Standard InChI InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H
Standard InChIKey ITPDYQOUSLNIHG-UHFFFAOYSA-N
SMILES CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl
Canonical SMILES [H+].CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.[Cl-]
Appearance Solid powder
Colorform Crystalline powder; crystals from acetone
Melting Point 156 °C
Description Amiodarone Hydrochloride is the hydrochloride salt of an iodine-rich benzofuran derivative with antiarrhythmic and vasodilatory activities. As a class III antiarrhythmic agent, amiodarone blocks the myocardial calcium, potassium and sodium channels in cardiac tissue, resulting in prolongation of the cardiac action potential and refractory period. In addition, this agent inhibits alpha- and beta-adrenergic receptors, resulting in a reduction in sympathetic stimulation of the heart, a negative chronotropic effect, and a decrease in myocardial oxygen demands. Amiodarone may cause vasodilation by stimulation of the release of nitric oxide and cyclooxygenase-dependent relaxing endothelial factors.
Amiodarone hydrochloride is an aromatic ketone.
An antianginal and class III antiarrhythmic drug. It increases the duration of ventricular and atrial muscle action by inhibiting POTASSIUM CHANNELS and VOLTAGE-GATED SODIUM CHANNELS. There is a resulting decrease in heart rate and in vascular resistance.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life Amiodarone Hydrochloride 0.6 mg/ml in dextrose 5% in water is stable for five days at room temperature. Solutions containing less than 0.6 mg/ml of amiodarone hydrochloride in dextrose 5% in water are unstable and should not be used.
Solubility Soluble @ 25 °C (g/100 ml): chloroform 44.51; methylene chloride 19.20; methanol 9.98; ethanol 1.28; benzene 0.65; tetrahydrofuran 0.60; acetonitrile 0.32; 1-octanol 0.30; ether 0.17; 1-propanol 0.13; hexane 0.03; petroleum ether 0.001; sparingly soluble in iso- propanol; slightly soluble in acetone, dioxane, and carbon tetrachloride
In water, 700 mg/l @ 25 °C
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Amiobeta
Amiodarex
Amiodarona
Amiodarone
Amiodarone Hydrochloride
Amiohexal
Aratac
Braxan
Corbionax
Cordarex
Cordarone
Hydrochloride, Amiodarone
Kordaron
L 3428
L-3428
L3428
Ortacrone
Rytmarone
SKF 33134 A
SKF 33134-A
SKF 33134A
Tachydaron
Trangorex
Reference 1: Karkhanis A, Tram NDT, Chan ECY. Effects of dronedarone, amiodarone and their active metabolites on sequential metabolism of arachidonic acid to epoxyeicosatrienoic and dihydroxyeicosatrienoic acids. Biochem Pharmacol. 2017 Dec 15;146:188-198. doi: 10.1016/j.bcp.2017.09.012. Epub 2017 Sep 25. PubMed PMID: 28958841.
2: Yamato M, Wada K, Fujimoto M, Hosomi K, Hayashi T, Oita A, Takada M. Association between N-desethylamiodarone/amiodarone ratio and amiodarone-induced thyroid dysfunction. Eur J Clin Pharmacol. 2017 Mar;73(3):289-296. doi: 10.1007/s00228-017-2195-5. Epub 2017 Jan 12. PubMed PMID: 28083650.
PubChem Compound 441325
Last Modified Nov 11 2021
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